molecular formula C16H11F3N4O3S B2442202 6-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1421466-23-0

6-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No. B2442202
CAS RN: 1421466-23-0
M. Wt: 396.34
InChI Key: BZYWQQKKHIJXEI-UHFFFAOYSA-N
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Description

6-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H11F3N4O3S and its molecular weight is 396.34. The purity is usually 95%.
BenchChem offers high-quality 6-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated significant interest in synthesizing and structurally analyzing heterocyclic compounds due to their pharmaceutical importance. For instance, a study focused on the synthesis of pyridazine analogs, highlighting their significance in medicinal chemistry. These compounds were synthesized through a series of reactions, with their structures confirmed by various spectroscopic techniques and X-ray diffraction (XRD) analysis. This research underscores the importance of heterocyclic compounds in developing new pharmaceuticals and provides a foundation for further exploration of their applications (Sallam et al., 2021).

Antioxidant Activity

Another area of research involves the synthesis of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives. These compounds were evaluated for their antioxidant activities, indicating the potential for developing new antioxidant agents. Such studies are vital for discovering compounds that can mitigate oxidative stress, which is linked to various chronic diseases (Salem et al., 2015).

Antimicrobial Activity

Research on the synthesis of novel heterocyclic compounds also extends to their antimicrobial properties. A study synthesized benzofuran moiety-containing compounds, demonstrating their capability to inhibit the growth of both gram-positive and gram-negative bacteria. This highlights the potential of such heterocyclic compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Abdelhamid et al., 2008).

Pharmaceutical Applications

The research also reflects on the broader pharmaceutical applications of heterocyclic compounds, exploring their use as active pharmaceutical ingredients (APIs). One study discussed the market perspective of such compounds, emphasizing their role in migraine treatment as alpha-subtype selective 5-HT-1D receptor agonists. This showcases the compound's potential in targeted therapeutic applications, offering insights into the development of new drugs with fewer side effects (Habernickel, 2001).

properties

IUPAC Name

3-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidine-1-carbonyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O3S/c17-16(18,19)9-2-1-3-11-13(9)20-15(27-11)26-8-6-23(7-8)14(25)10-4-5-12(24)22-21-10/h1-5,8H,6-7H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYWQQKKHIJXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NNC(=O)C=C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one

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